molecular formula C7H6BrN3 B1292653 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1000340-72-6

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B1292653
M. Wt: 212.05 g/mol
InChI Key: WIPJXNLJOYTTKC-UHFFFAOYSA-N
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Description

The compound "6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine" is a brominated heterocyclic molecule that is part of a broader class of compounds with potential applications in medicinal chemistry and material science. The presence of bromine suggests that it could be used as a building block for further chemical modifications, given bromine's reactivity towards various nucleophilic substitution reactions.

Synthesis Analysis

The synthesis of related brominated pyridine derivatives has been reported in several studies. For instance, a fully unsymmetrical tripod ligand containing a bromopyridyl substituent was synthesized through classical condensation or a protection/deprotection sequence of primary amines . Another study reported the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives using a systematic approach involving condensation and alkylation reactions . Additionally, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones were obtained by bromination, serving as precursors for further chemical transformations .

Molecular Structure Analysis

The molecular geometry and intermolecular interactions of brominated pyridine derivatives have been investigated using single-crystal X-ray diffraction data. For example, a 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine compound was found to crystallize in the monoclinic space group, with its structure stabilized by π-π interactions and intermolecular hydrogen bonding . Similarly, the crystal structure of a 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine derivative was characterized, revealing an extensive three-dimensional network formed by hydrogen bonds and C-H...π interactions .

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives towards nucleophiles has been explored in various studies. For instance, the FeCl2 complex of a bromopyridyl-containing tripod ligand was shown to react with dry oxygen to yield an unsymmetrical μ-oxo diferric complex . The brominated pyridin-2(1H)-ones were used as starting materials for synthesizing thieno- and furo[3,4-b]pyridin-2(1H)-ones and new amino derivatives . Additionally, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones were synthesized and reacted with various nucleophiles to produce a range of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The crystal and molecular structure analysis provides insights into the density and crystal packing of these compounds . Spectroscopic techniques such as NMR, FTIR, UV-Vis, and mass spectrometry are used to characterize the structural properties of synthesized compounds . Theoretical calculations, including DFT and molecular docking studies, have been performed to predict the behavior of these molecules in biological systems and their potential as enzyme inhibitors .

Scientific Research Applications

  • Summary of the Application : The compound “6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
  • Methods of Application or Experimental Procedures : The compound was synthesized and its inhibitory activity against FGFR1, 2, and 3 was evaluated . In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . The compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Safety And Hazards

The compound is classified under GHS05, GHS07, and GHS09 pictograms . The hazard statements include H302-H317-H318-H411, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPJXNLJOYTTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646909
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

CAS RN

1000340-72-6
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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